molecular formula C12H24O5 B12519433 Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- CAS No. 697799-20-5

Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)-

Cat. No.: B12519433
CAS No.: 697799-20-5
M. Wt: 248.32 g/mol
InChI Key: ZPWNPGZIXJHYCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- is a chemical compound with the molecular formula C12H24O5. It is a derivative of oxetane, a four-membered cyclic ether.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetane derivatives typically involves cyclization reactions. One common method is the intramolecular etherification, where an epoxide ring is opened and subsequently closed to form the oxetane ring . Another approach is the electrophilic halocyclization of alcohols, which involves the formation of a halonium ion intermediate that cyclizes to form the oxetane ring .

Industrial Production Methods

Industrial production methods for oxetane derivatives often involve large-scale cyclization reactions using optimized conditions to ensure high yields and purity. These methods may include the use of catalysts and specific reaction conditions to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted oxetane derivatives .

Scientific Research Applications

Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- involves its ability to undergo ring-opening reactions. This property allows it to interact with various molecular targets and pathways, facilitating the formation of new chemical bonds and structures. The specific molecular targets and pathways depend on the context of its application, such as in drug development or materials science .

Comparison with Similar Compounds

Similar Compounds

  • Oxetane, 3-ethyl-3-[(2-oxiranylmethoxy)methyl]-
  • Oxetane, 3-methyl-3-[(2,2,2-trifluoroethoxy)methyl]-

Uniqueness

Oxetane, 3-methyl-3-(2,5,8,11-tetraoxadodec-1-yl)- is unique due to its specific substituents, which confer distinct physicochemical properties and reactivity. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and transformations .

Properties

CAS No.

697799-20-5

Molecular Formula

C12H24O5

Molecular Weight

248.32 g/mol

IUPAC Name

3-[2-[2-(2-methoxyethoxy)ethoxy]ethoxymethyl]-3-methyloxetane

InChI

InChI=1S/C12H24O5/c1-12(10-17-11-12)9-16-8-7-15-6-5-14-4-3-13-2/h3-11H2,1-2H3

InChI Key

ZPWNPGZIXJHYCO-UHFFFAOYSA-N

Canonical SMILES

CC1(COC1)COCCOCCOCCOC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.